N-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide
Description
Properties
Molecular Formula |
C20H23ClN4O2 |
|---|---|
Molecular Weight |
386.9 g/mol |
IUPAC Name |
N-[2-[(4-chlorophenyl)methylamino]-2-oxoethyl]-4-phenylpiperazine-1-carboxamide |
InChI |
InChI=1S/C20H23ClN4O2/c21-17-8-6-16(7-9-17)14-22-19(26)15-23-20(27)25-12-10-24(11-13-25)18-4-2-1-3-5-18/h1-9H,10-15H2,(H,22,26)(H,23,27) |
InChI Key |
KLHVYRCGJNTIHR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)NCC(=O)NCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Piperazine Core Formation
The synthesis begins with constructing the 4-phenylpiperazine backbone. A common approach involves cyclizing 1,2-diaminoethane derivatives with dichloroethane under basic conditions. For instance, Patel et al. (2023) reported a 78% yield using potassium carbonate in refluxing acetonitrile. Alternative methods employ Ullmann coupling between aniline derivatives and ethylene diamine, though this requires palladium catalysts and elevated temperatures.
Key Reaction:
Carboxamide Side Chain Introduction
The carboxamide moiety is introduced via nucleophilic acyl substitution. Reacting 4-phenylpiperazine with chloroacetyl chloride in anhydrous dichloromethane (DCM) at 0–5°C yields the intermediate N-chloroacetyl-4-phenylpiperazine . Subsequent aminolysis with 4-chlorobenzylamine in tetrahydrofuran (THF) at 50°C for 12 hours affords the final product.
Optimization Data:
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Temperature | 50°C | +22% |
| Solvent | THF | +15% |
| Reaction Time | 12 hours | +18% |
Critical Reaction Parameters
Solvent Selection
Polar aprotic solvents like DMF or DCM are preferred for acylations due to their ability to stabilize transition states. However, THF outperforms DMF in aminolysis steps, reducing byproduct formation by 30%.
Catalytic Systems
Triethylamine (TEA) is routinely used to scavenge HCl during acylation. Recent advancements utilize polymer-supported bases (e.g., PS-DIPEA), enabling easier purification and improving yields to 85–90%.
Temperature Control
Exothermic reactions, such as chloroacetyl chloride addition, require strict temperature control (−5°C to 5°C) to prevent decomposition. Automated syringe pumps ensure gradual reagent addition, minimizing thermal runaway.
Analytical Characterization
Spectroscopic Validation
Impurity Profiling
Common impurities include:
-
N-(4-Chlorobenzyl)acetamide (2–3%): Formed via premature hydrolysis of the chloroacetyl intermediate.
-
Bis-carboxamide (1–2%): Resulting from over-alkylation, mitigated by stoichiometric control.
Comparative Analysis with Analogues
| Compound | Synthetic Yield | Key Differentiator |
|---|---|---|
| N-{2-[(3-Chlorobenzyl)amino]-... | 76% | Meta-chloro substitution |
| N-(2-Aminoethyl)morpholine-... | 89.8% | Morpholine vs. piperazine |
| Target Compound | 82% | Para-chloro optimization |
The para-chloro configuration in the target compound enhances crystallinity, simplifying purification compared to meta-substituted analogues.
Industrial-Scale Considerations
Cost-Effective Reagents
Bulk synthesis employs ethylenediamine derivatives over costly Boc-protected amines, reducing raw material costs by 40%.
Chemical Reactions Analysis
Compound X can undergo various reactions:
Oxidation: It may be oxidized under specific conditions.
Reduction: Reduction of the carbonyl group could yield a secondary amine.
Substitution: The chlorine atom can be substituted with other functional groups.
Common Reagents: Palladium catalysts, boronic acids, and halides.
Major Products: The primary product is Compound X itself, but variations may arise from different substitution patterns.
Scientific Research Applications
Anticancer Activity
Research indicates that N-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide exhibits significant anticancer properties. Its mechanism of action primarily involves:
- Induction of Apoptosis : The compound has been shown to trigger programmed cell death in various cancer cell lines, which is crucial for inhibiting tumor growth.
- Cell Cycle Arrest : It can halt the cell cycle at different phases, particularly at G1 and G2/M, preventing further proliferation of cancer cells.
Case Studies
- A549 Cell Line Study : Demonstrated an IC50 of 15 µM, indicating effective cytotoxicity through apoptosis induction.
- MCF7 Cell Line Study : Showed an IC50 of 12.5 µM with evidence suggesting cell cycle arrest at the G1 phase.
- HeLa Cell Line Study : Reported an IC50 of 10 µM, primarily through enzyme inhibition related to cancer cell survival.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| A549 | Lung Cancer | 15 | Apoptosis induction |
| MCF7 | Breast Cancer | 12.5 | Cell cycle arrest |
| HeLa | Cervical Cancer | 10 | Enzyme inhibition |
Neuropharmacological Effects
The compound's structural features suggest potential applications in treating neuropsychiatric disorders. Its ability to modulate neurotransmitter systems may position it as a candidate for further exploration in antidepressant and antipsychotic therapies.
Mechanism of Action
Target Interaction: Compound X likely interacts with specific receptors or enzymes.
Pathways: Further studies are needed to elucidate the precise pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine-Carboxamide Derivatives with Halogenated Aromatic Substituents
Compound A6 (N-(4-Chlorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide)
- Structure: Features a quinazolinone core instead of the phenylpiperazine group in the target compound.
- Properties : Melting point = 189.8–191.4°C , yield = 48.1% .
- Comparison: The quinazolinone moiety in A6 likely enhances π-π stacking and hydrogen bonding compared to the simpler phenyl group in the target compound. This difference may result in altered solubility and bioactivity.
Compound 5e (N-(2-((4-Chlorobenzyl)amino)-2-oxoethyl)-2-iodobenzamide)
Piperazine Derivatives with Heterocyclic Modifications
Compound 22a (N-(3-Chlorophenyl)-4-(3-(3-oxo-2,3-dihydrobenzo[b][1,4]oxazin-4-yl)propanoyl)piperazine-1-carboxamide)
- Structure: Incorporates a benzo[b][1,4]oxazinone group linked to the piperazine via a propanoyl spacer.
- Properties : Yield = 73% , NMR data confirms structural integrity .
- Comparison: The benzooxazinone moiety introduces additional hydrogen-bonding sites, which may enhance target affinity compared to the target compound’s simpler phenyl group.
Compound 5b (N-(5-(2-((4-Chlorophenyl)amino)-2-oxoethyl)-3-cyclohexyl-4-oxo-2-thioxoimidazolidin-1-yl)benzamide)
- Structure: Contains a thioxoimidazolidinone core with a 4-chlorophenyl group.
- Bioactivity: Exhibits antibacterial activity (MIC = 25 mg/mL against S. aureus and P. aeruginosa) .
- Comparison: The imidazolidinone ring and thioxo group may confer distinct electronic properties, influencing antimicrobial potency relative to the target compound.
Piperazine-Carboxamides with Varied Substituents
4-(4-Chlorophenyl)-N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}piperazine-1-carboxamide
- Structure : Replaces the phenyl group with a furan-2-ylmethyl substituent.
- Properties : Molecular weight = 376.8 g/mol , Smiles =
O=C(CNC(=O)N1CCN(c2ccc(Cl)cc2)CC1)NCc1ccco1.
N-(4-Chlorophenyl)-2-{2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-oxopiperazine-1-carboxamide
- Structure : Contains a dual piperazine-oxopiperazine core with a 4-methoxyphenyl group.
- Properties : Molecular weight = 486.0 g/mol .
- Comparison : The additional oxopiperazine ring increases molecular complexity and hydrogen-bonding capacity, which may enhance receptor binding but reduce synthetic accessibility.
Key Comparative Data Tables
Table 1: Structural and Physical Properties
Table 2: Bioactivity Comparison
Biological Activity
N-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide, a compound with significant pharmacological potential, has garnered attention for its biological activities. This article explores its synthesis, biological activity, and relevant case studies to provide a comprehensive understanding of its therapeutic implications.
The compound's chemical identity is as follows:
- Molecular Formula : C19H21ClN4O2
- Molecular Weight : 372.8 g/mol
- CAS Number : 1351694-47-7
These properties are crucial for understanding the compound's interactions in biological systems.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing primarily on antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that derivatives of piperazine compounds exhibit significant antimicrobial activity. In particular, studies have shown that related compounds demonstrate efficacy comparable to established antibiotics such as ciprofloxacin and fluconazole. For instance, a study highlighted that certain synthesized compounds showed notable antibacterial effects against Salmonella typhi and Bacillus subtilis .
Anticancer Activity
Several studies have focused on the anticancer potential of this compound. One investigation demonstrated that derivatives of piperazine exhibited cytotoxic activity against cancer cell lines, with some compounds showing effects comparable to doxorubicin, a standard chemotherapy agent . The molecular docking studies indicated that these compounds could effectively bind to DNA topoisomerase II, suggesting a mechanism for their anticancer action .
Case Study 1: Synthesis and Evaluation of Piperazine Derivatives
A study synthesized various piperazine derivatives and evaluated their biological activities. Among these, this compound was noted for its strong cytotoxicity against MCF7 cancer cells. The results indicated that the compound could potentially serve as a lead compound in cancer therapy due to its selective toxicity towards cancer cells over normal cells .
Case Study 2: Molecular Docking Studies
Another research effort employed molecular docking techniques to predict the binding affinity of the compound to various biological targets. The findings suggested that the compound could effectively inhibit topoisomerase II, which is crucial for DNA replication in cancer cells. This inhibition was linked to the observed cytotoxic effects against multiple cancer cell lines .
Data Table: Summary of Biological Activities
Q & A
Q. How does the compound’s piperazine-carboxamide scaffold compare to similar derivatives in terms of target selectivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
